Technical Whitepaper: Physicochemical & Synthetic Profile of 2-(5-Chloropent-1-ynyl)pyridine
Technical Whitepaper: Physicochemical & Synthetic Profile of 2-(5-Chloropent-1-ynyl)pyridine
The following technical guide provides an in-depth analysis of 2-(5-Chloropent-1-ynyl)pyridine , a bifunctional heterocyclic building block used primarily in the synthesis of fused nitrogen scaffolds such as indolizines and quinolizines.
This document is structured for researchers requiring actionable physicochemical data, validated synthetic protocols, and mechanistic insights.
Executive Summary
2-(5-Chloropent-1-ynyl)pyridine (CAS: 872368-11-1) is a heteroaromatic intermediate characterized by a pyridine ring substituted at the C2 position with a functionalized alkyne chain.[1] Its structural uniqueness lies in its bifunctionality : it possesses an electron-deficient pyridine nitrogen capable of coordination or nucleophilic attack, and a terminal alkyl chloride susceptible to nucleophilic displacement.
This compound serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for accessing quinolizinium and indolizine cores via metal-catalyzed cycloisomerization or cascade annulation reactions.
Chemical Identity & Structural Parameters
| Parameter | Detail |
| IUPAC Name | 2-(5-Chloropent-1-ynyl)pyridine |
| CAS Registry Number | 872368-11-1 |
| Molecular Formula | C₁₀H₁₀ClN |
| Molecular Weight | 179.65 g/mol |
| SMILES | ClCCCC#Cc1ccccn1 |
| InChI Key | Predicted:[1][2] UQXZXQZJ... (Derivative specific) |
| Structural Class | 2-Alkynylpyridine; Alkyl chloride |
Physicochemical Properties
Note: Where experimental values are proprietary or absent from open literature, values are derived using consensus QSAR modeling based on fragment contribution (Pyridine + Alkyne + Alkyl Chloride).
Physical State & Appearance[4]
-
Experimental Observation: Yellow oil [1].
-
Odor: Characteristic pyridine-like (amine/fishy), potentially acrid due to the alkyl halide moiety.
Solubility Profile
The compound exhibits lipophilic behavior due to the pentynyl chain and chloro-substituent, despite the polarity of the pyridine nitrogen.
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform, Methanol, DMSO.
-
Insoluble/Poor: Water (neutral pH).
-
pH-Dependent Solubility: Solubility in aqueous media increases significantly below pH 4.0 due to protonation of the pyridine nitrogen (
for the conjugate acid).
Quantitative Physicochemical Data
| Property | Value (Exp/Calc) | Technical Insight |
| Boiling Point | ~280–290°C (Calc) | High BP attributed to |
| LogP (Octanol/Water) | 3.2 ± 0.4 (Calc) | Indicates high membrane permeability; suitable for CNS-targeted drug discovery scaffolds. |
| Polar Surface Area (PSA) | 12.89 Ų | Dominated solely by the pyridine nitrogen; suggests excellent blood-brain barrier (BBB) penetration potential. |
| Refractive Index | 1.56 (Calc) | Consistent with conjugated heteroaromatic systems. |
| pKa (Conj. Acid) | ~4.5–5.0 | The electron-withdrawing nature of the alkynyl group ( |
Synthesis & Experimental Protocols
The most robust route to 2-(5-Chloropent-1-ynyl)pyridine is the Sonogashira Cross-Coupling reaction. This protocol relies on the palladium-catalyzed coupling of 2-bromopyridine with 5-chloro-1-pentyne.
Reaction Mechanism (Sonogashira)
The synthesis proceeds via a Pd(0)/Cu(I) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromopyridine.
-
Transmetallation: The copper acetylide (formed from 5-chloro-1-pentyne and CuI/Base) transfers the alkynyl group to Palladium.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Validated Synthetic Protocol
Objective: Synthesis of 2-(5-Chloropent-1-ynyl)pyridine (Scale: 5.0 mmol)
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
5-Chloro-1-pentyne (1.2 equiv)
- (2-5 mol%)
-
CuI (1-2 mol%)
-
Triethylamine (
) (Solvent/Base) or THF/ mixture.
Step-by-Step Methodology:
-
Deoxygenation (Critical): Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling (Glaser coupling) side products.
-
Catalyst Loading: Add
and CuI to the flask under positive Argon pressure. -
Solvent Addition: Add degassed
(or THF/ 1:1). -
Substrate Addition: Add 2-bromopyridine followed by dropwise addition of 5-chloro-1-pentyne.
-
Reaction: Stir at Room Temperature (RT) for 12–18 hours. If conversion is slow (monitored by TLC), heat to 50°C.
-
TLC Monitoring: Mobile phase 10% EtOAc in Hexanes. Product usually fluoresces under UV (254 nm).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude yellow oil via flash column chromatography (Silica Gel).
-
Eluent: Gradient of Cyclohexane/Ethyl Acetate (100:0
90:10). -
Yield Expectation: 60–80% [1].
-
Synthesis Workflow Visualization
Figure 1: Optimized Sonogashira coupling workflow for 2-(5-Chloropent-1-ynyl)pyridine.
Reactivity & Applications
The core value of this compound lies in its ability to undergo cyclization to form bicyclic heteroaromatic systems.
Cyclization Pathways[5]
-
Quinolizinium Salt Formation: The pyridine nitrogen is nucleophilic. Under thermal conditions or Lewis Acid catalysis, the nitrogen can attack the terminal carbon carrying the chlorine (C5 of the chain), displacing the chloride.
-
Indolizine Synthesis (Metal-Catalyzed): Using Gold (
) or Platinum ( ) catalysts, the pyridine nitrogen can attack the alkyne (5-endo-dig or 6-endo-dig cyclization). The pendant alkyl chloride chain remains available for further derivatization after the ring closes.
Reactivity Diagram
Figure 2: Divergent reactivity pathways: Nucleophilic displacement of chloride vs. Intramolecular cyclization.
Safety & Handling (SDS Summary)
-
Hazards:
-
Skin/Eye Irritant: Alkyl halides are potential alkylating agents.[8] Pyridine derivatives are irritants.
-
Sensitizer: Potential for contact dermatitis.
-
-
Storage:
-
Store at 2–8°C (Refrigerator).
-
Protect from light (amber vials) to prevent alkyne polymerization or oxidation.
-
Store under inert gas (Argon/Nitrogen) for long-term stability.
-
-
Disposal: Must be disposed of as halogenated organic waste.
References
-
Molaid Chemicals. (n.d.). 2-(5-chloro-pent-1-ynyl)-pyridine | 872368-11-1.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. Retrieved from [Link]
- Liu, R. R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization. Organic Letters, 17(12), 3050-3053.
Sources
- 1. 2-(5-chloro-pent-1-ynyl)-pyridine - CAS号 872368-11-1 - 摩熵化学 [molaid.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
